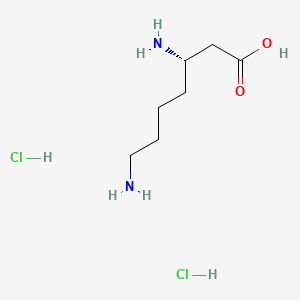

(S)-3,7-Diaminoheptanoic acid dihydrochloride

Description

Properties

IUPAC Name |

(3S)-3,7-diaminoheptanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJAFTBCSGCCAH-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940844 | |

| Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192003-02-4, 290835-83-5 | |

| Record name | 3,7-Diaminoheptanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

This technical guide provides a comprehensive overview of the chemical properties, structural information, and potential applications of (S)-3,7-diaminoheptanoic acid dihydrochloride. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Chemical Identity and Properties

(S)-3,7-Diaminoheptanoic acid is a non-proteinogenic beta-amino acid, meaning the amino group is at the β-position relative to the carboxylate group.[1] The presence of a second amino group at the 7-position classifies it as a diamino acid. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

General Information

| Identifier | Value | Reference |

| IUPAC Name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | [1] |

| CAS Number | 290835-83-5 | P&S Chemicals, ChemShuttle |

| Synonyms | This compound | |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [2] |

| Molecular Weight | 233.139 g/mol | [2] |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white or light yellow powder/solid | Suzhou Health Chemicals Co., Ltd. |

| Melting Point | 192 - 195 °C | [3] |

| Purity | Commercially available in purities of 95% and 98.5% | [2], Suzhou Health Chemicals Co., Ltd. |

| Storage Conditions | Recommended storage at 2-8°C or at room temperature in an inert atmosphere | [2], BLD Pharm |

Chemical Structure

The structure of (S)-3,7-diaminoheptanoic acid features a seven-carbon chain with amino groups at the C3 and C7 positions and a carboxylic acid at the C1 position. The stereochemistry at the C3 position is specified as (S).

Caption: 2D structure of (S)-3,7-diaminoheptanoic acid.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are limited. However, general methodologies for the analysis of non-canonical amino acids are well-established and applicable.

General Analytical Workflow

The analysis of amino acids typically involves derivatization followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) is a common technique.

Caption: A generalized workflow for the analysis of amino acids.

The primary and secondary amine groups in (S)-3,7-diaminoheptanoic acid can be derivatized to allow for sensitive detection. For instance, primary amines can be reacted with o-phthaldialdehyde (OPA), while secondary amines (if present) would require a different derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC).[4] The derivatized amino acid can then be separated by reverse-phase HPLC and quantified by UV or fluorescence detection.[4][5]

Biological Activity and Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its structure as a non-canonical diamino acid suggests several potential applications in research and drug development.

Peptide Synthesis and Peptidomimetics

Non-canonical amino acids are valuable building blocks for creating peptidomimetics.[6] The incorporation of such amino acids can introduce conformational constraints, improve metabolic stability, and enhance the biological activity of peptides.[6] The two amino groups and the carboxylic acid group of (S)-3,7-diaminoheptanoic acid offer multiple points for chemical modification and incorporation into peptide chains or other molecular scaffolds.

Caption: Conceptual role in solid-phase peptide synthesis.

The presence of a second amino group allows for the creation of branched peptides or for the attachment of other functional moieties, such as labels or drug molecules.

Drug Development

Amino acids and their derivatives are often used as moieties in prodrug design to improve properties like bioavailability and targeted delivery.[7] The chemical handles on (S)-3,7-diaminoheptanoic acid could potentially be utilized in such strategies.

Safety and Handling

Based on available safety data sheets, this compound is not classified as a hazardous substance.[3] However, as with all laboratory chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[3] It is reported to be chemically stable under standard ambient conditions.[3]

In case of contact, standard first aid measures should be followed:

-

Skin contact: Rinse skin with water.

-

Eye contact: Rinse out with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[3]

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance.

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,7-Diaminoheptanoic acid, a non-proteinogenic β,ω-diamino acid, and its dihydrochloride salt are of interest to researchers in medicinal chemistry and drug development due to their potential as building blocks for novel peptidomimetics and other bioactive molecules. A thorough understanding of the three-dimensional structure and physicochemical properties of (S)-3,7-diaminoheptanoic acid dihydrochloride is paramount for its effective utilization in rational drug design and development. This technical guide provides a comprehensive overview of the structural analysis of this compound, presenting a combination of computed data and established analytical methodologies. In the absence of published experimental crystallographic and detailed spectroscopic data for the dihydrochloride form, this guide leverages predictive tools and data from analogous structures to offer a robust theoretical structural elucidation. This document is intended to serve as a core resource, providing foundational data and detailed experimental protocols for researchers working with this and related compounds.

Molecular Properties

This compound possesses a heptanoic acid backbone with amino groups at the C3 (S-configured) and C7 positions. The dihydrochloride salt form ensures solubility in aqueous media and stability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | Computed |

| Molecular Weight | 233.14 g/mol | Computed |

| IUPAC Name | (3S)-3,7-diaminoheptanoic acid dihydrochloride | - |

| CAS Number | 192003-02-4 (hydrochloride) | - |

| Canonical SMILES | C(CCN)C--INVALID-LINK--N.Cl.Cl | - |

| PubChem CID | 2761529 (free base) | --INVALID-LINK-- |

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following sections present predicted spectroscopic data. These predictions are based on established computational models and serve as a guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in D₂O are presented below. The protonation of the amino groups is expected to cause a significant downfield shift for the adjacent methylene and methine protons compared to the free base.

2.1.1. Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.3 - 3.5 | m | 1H | H-3 |

| ~3.0 - 3.2 | t | 2H | H-7 |

| ~2.5 - 2.7 | m | 2H | H-2 |

| ~1.7 - 1.9 | m | 2H | H-6 |

| ~1.5 - 1.7 | m | 2H | H-4 |

| ~1.3 - 1.5 | m | 2H | H-5 |

2.1.2. Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 178 | C-1 (C=O) |

| ~48 - 52 | C-3 |

| ~38 - 42 | C-7 |

| ~35 - 39 | C-2 |

| ~30 - 34 | C-6 |

| ~25 - 29 | C-4 |

| ~22 - 26 | C-5 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2500 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (ammonium) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 - 1500 | Medium | N-H bend (ammonium) |

| ~1400 - 1200 | Medium | C-O stretch, O-H bend (carboxylic acid) |

Mass Spectrometry

While high-resolution mass spectrometry (HRMS) of the intact dihydrochloride salt is not standard, analysis of the free base (S)-3,7-diaminoheptanoic acid would provide the molecular weight and fragmentation pattern. The expected exact mass of the protonated molecule [M+H]⁺ is 161.1285.

2.3.1. Predicted Fragmentation Pattern

The fragmentation of the protonated molecule is expected to occur via cleavage of the C-C bonds adjacent to the amino groups and loss of small neutral molecules like water and ammonia.

| m/z | Possible Fragment |

| 143.1179 | [M+H - H₂O]⁺ |

| 116.0968 | [M+H - COOH]⁺ |

| 100.0913 | [M+H - H₂O - C₂H₅N]⁺ |

| 84.0811 | [C₅H₁₀N]⁺ |

| 74.0600 | [C₃H₈NO]⁺ |

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound is currently available in the public domain, this section outlines the principles and a general protocol for its crystallographic analysis. Such an analysis would confirm the absolute stereochemistry at C3, and reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding involving the ammonium and carboxylic acid groups with the chloride counter-ions.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required for a comprehensive structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift calibration.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent Suppression: Use presaturation to suppress the residual HDO signal.

-

Acquisition Parameters: Spectral width of ~12 ppm, 32k data points, relaxation delay of 2 s, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters: Spectral width of ~200 ppm, 64k data points, relaxation delay of 2 s, 1024 or more scans.

-

-

Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and phase correction. Calibrate the spectra using the reference standard.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as water or methanol. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the protonated molecule.

-

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in various solvents or solvent mixtures (e.g., water/ethanol, water/isopropanol). Vapor diffusion techniques can also be employed. Crystals should be well-formed and of sufficient size (typically > 0.1 mm in all dimensions).

-

Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Procedure: Mount a suitable crystal on a goniometer head and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Data Processing: Integrate the diffraction spots to obtain their intensities and determine the unit cell parameters and space group.

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.

-

-

Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the comprehensive structural analysis of a novel compound like this compound.

Caption: Workflow for the structural elucidation of a novel chemical entity.

Logical Relationship for Spectroscopic Data Interpretation

This diagram shows the logical flow of how different spectroscopic techniques contribute to the final structural determination.

Caption: Logical flow of spectroscopic data interpretation for structure determination.

An In-Depth Technical Guide to the Synthesis and Purification of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

An in-depth technical guide on the synthesis and purification of (S)-3,7-diaminoheptanoic acid dihydrochloride for researchers, scientists, and drug development professionals.

(S)-3,7-Diaminoheptanoic acid , also known as L-β-Homolysine , is a diamino acid with significant potential in pharmaceutical development and biochemical research. Its structure, featuring two amino groups, makes it a valuable building block for synthesizing peptides and other complex molecules. This guide provides a comprehensive overview of the synthesis and purification of its stable dihydrochloride salt, tailored for a technical audience.

Synthesis of (S)-3,7-Diaminoheptanoic Acid

The enantioselective synthesis of (S)-3,7-diaminoheptanoic acid is crucial for its application in biologically active compounds. While various strategies for the asymmetric synthesis of β-amino acids exist, a common and effective approach involves starting from a readily available chiral precursor, such as a protected L-amino acid. This "chiral pool" approach ensures the desired stereochemistry in the final product.

A plausible synthetic route, adapted from established methodologies for similar compounds, starts from a protected L-glutamic acid derivative. This multi-step synthesis involves the protection of functional groups, chain elongation, and introduction of the second amino group, followed by deprotection.

It is important to note that a specific, detailed, and publicly available experimental protocol for the synthesis of (S)-3,7-diaminoheptanoic acid is not readily found in the literature. The following represents a generalized, plausible pathway based on analogous syntheses of related compounds. Researchers should consider this a conceptual framework and would need to optimize the specific reaction conditions.

Proposed Synthetic Pathway

A potential synthetic pathway could involve the following key transformations:

-

Protection of L-Glutamic Acid: The starting material, L-glutamic acid, would first have its α-amino group and γ-carboxylic acid protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and conversion to a methyl or ethyl ester for the carboxylic acid.

-

Reduction of the α-Carboxylic Acid: The unprotected α-carboxylic acid would then be selectively reduced to a primary alcohol.

-

Conversion of the Alcohol to a Leaving Group: The resulting alcohol would be converted to a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

-

Chain Extension via Cyanide Displacement: A two-carbon extension could be achieved by reacting the tosylate or mesylate with a cyanide salt.

-

Reduction of the Nitrile and γ-Ester: The nitrile and the protected γ-carboxylic acid would then be reduced to primary amines.

-

Deprotection: Finally, all protecting groups would be removed to yield (S)-3,7-diaminoheptanoic acid.

The final product would then be converted to the more stable dihydrochloride salt for storage and handling.

Purification of this compound

The purification of this compound is critical to remove impurities from the synthesis, including unreacted starting materials, reagents, and side products. A combination of ion-exchange chromatography and crystallization is typically employed to achieve high purity.

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for separating charged molecules like amino acids.[1] Given that (S)-3,7-diaminoheptanoic acid has two amino groups, it will be positively charged at an acidic to neutral pH, making it suitable for cation-exchange chromatography.

Experimental Protocol for Ion-Exchange Chromatography:

-

Resin Selection and Preparation: A strong cation-exchange resin, such as Dowex 50W or Amberlite IR120, is packed into a chromatography column. The resin is typically washed with deionized water and equilibrated with a buffer at a suitable pH (e.g., pH 3-5).

-

Sample Loading: The crude (S)-3,7-diaminoheptanoic acid, dissolved in the equilibration buffer, is loaded onto the column. The positively charged amino acid will bind to the negatively charged resin.

-

Washing: The column is washed with the equilibration buffer to remove any unbound impurities.

-

Elution: The purified amino acid is eluted from the column using a buffer with a higher pH or a higher salt concentration. A common eluent is a dilute solution of ammonia or sodium hydroxide. The change in pH deprotonates the amino groups, reducing their affinity for the resin and allowing the compound to elute.

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the desired product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Crystallization

Crystallization is the final step to obtain the highly pure dihydrochloride salt of (S)-3,7-diaminoheptanoic acid in a solid, stable form.

Experimental Protocol for Crystallization:

-

Salt Formation: The fractions containing the purified amino acid from the ion-exchange chromatography are pooled. The solution is then acidified with hydrochloric acid to form the dihydrochloride salt.

-

Concentration: The acidic solution is concentrated under reduced pressure to obtain a viscous oil or a crude solid.

-

Recrystallization: The crude dihydrochloride salt is dissolved in a minimal amount of a suitable solvent system. For amino acid hydrochlorides, a common solvent system is a mixture of water and a water-miscible organic solvent like ethanol, isopropanol, or acetone.

-

Inducing Crystallization: Crystallization can be induced by slow cooling of the saturated solution, by the slow addition of an anti-solvent (a solvent in which the product is insoluble), or by scratching the inside of the flask with a glass rod to create nucleation sites.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent or the anti-solvent, and dried under vacuum to remove any residual solvent.

Data Presentation

While specific quantitative data from a single, unified experimental procedure is not available in the public domain, the following tables provide a template for how such data should be structured for clear comparison and analysis.

Table 1: Summary of a Hypothetical Synthesis of (S)-3,7-Diaminoheptanoic Acid

| Step | Reaction | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Purity (%) |

| 1 | Protection | L-Glutamic Acid | Boc-anhydride, TEA, MeOH, SOCl₂ | DCM | 0 - 25 | 12 | Protected L-Glutamate | 95 | >98 |

| 2 | Reduction | Protected L-Glutamate | LiBH₄ | THF | 0 - 25 | 4 | Protected Amino Alcohol | 90 | >97 |

| 3 | Tosylation | Protected Amino Alcohol | TsCl, Pyridine | DCM | 0 | 6 | Protected Tosylate | 92 | >98 |

| 4 | Cyanation | Protected Tosylate | KCN | DMSO | 60 | 24 | Protected Nitrile | 85 | >95 |

| 5 | Reduction | Protected Nitrile | H₂, Raney Ni | MeOH | 25 | 48 | Protected Diaminoheptanoate | 80 | >90 |

| 6 | Deprotection | Protected Diaminoheptanoate | 6M HCl | Dioxane | 80 | 12 | (S)-3,7-Diaminoheptanoic Acid | 95 | Crude |

Table 2: Purification of this compound

| Purification Step | Method | Stationary/Mobile Phase or Solvent | Key Parameters | Yield (%) | Purity (HPLC, %) |

| 1 | Ion-Exchange Chromatography | Resin: Dowex 50W; Eluent: 0.5 M NH₄OH | Flow rate: 2 mL/min; pH gradient: 3 to 9 | 85 | 95-98 |

| 2 | Crystallization | Water/Ethanol (1:3) | Slow cooling from 60°C to 4°C | 90 | >99.5 |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Synthesis Workflow

Caption: Proposed synthetic workflow for (S)-3,7-diaminoheptanoic acid.

Purification Workflow

Caption: Purification workflow for this compound.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and drug development professionals can use this information as a starting point for developing detailed and optimized protocols for their specific applications.

References

Spectroscopic Profile of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-3,7-Diaminoheptanoic acid dihydrochloride. Due to the limited availability of experimental public data for this specific salt, this guide combines available mass spectrometry data for the free base with predicted Nuclear Magnetic Resonance (NMR) data for the dihydrochloride form. This information is crucial for the characterization and quality control of this compound in research and drug development settings.

Introduction

(S)-3,7-Diaminoheptanoic acid is a diamino acid with potential applications in medicinal chemistry and pharmaceutical development. The dihydrochloride salt form is often utilized to improve solubility and stability. Accurate spectroscopic data is fundamental for confirming the identity, purity, and structure of this molecule. This guide presents the available mass spectrometry (MS) data and predicted ¹H and ¹³C NMR data, alongside detailed experimental protocols and a workflow for spectroscopic analysis.

Mass Spectrometry (MS) Data

The following table summarizes the mass spectrometry data for the free base form, (3S)-3,7-diaminoheptanoic acid. The data is sourced from public databases and provides exact mass and major fragmentation patterns, which are critical for molecular identification.

Table 1: Mass Spectrometry Data for (S)-3,7-Diaminoheptanoic Acid

| Parameter | Value | Source |

| Molecular Formula | C₇H₁₆N₂O₂ | PubChem |

| Molecular Weight | 160.21 g/mol | PubChem |

| Exact Mass | 160.1212 g/mol | PubChem |

| LC-MS (ESI+) | ||

| Precursor Ion (M+H)⁺ | m/z 161.1284 | PubChem |

| Major Fragment Ions | m/z 144.1026, 116.0706, 84.0808 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | 2.5 - 2.7 | dd | 2H |

| H3 | 3.6 - 3.8 | m | 1H |

| H4 | 1.6 - 1.8 | m | 2H |

| H5 | 1.4 - 1.6 | m | 2H |

| H6 | 1.7 - 1.9 | m | 2H |

| H7 | 3.0 - 3.2 | t | 2H |

| NH₃⁺ (at C3) | 8.0 - 8.5 | br s | 3H |

| NH₃⁺ (at C7) | 8.0 - 8.5 | br s | 3H |

| COOH | 11.0 - 12.0 | s | 1H |

Note: Spectra are predicted for a solution in D₂O or a similar polar solvent. The broad signals (br s) for the amine protons may exchange with deuterium in D₂O and disappear from the spectrum.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C1 (COOH) | 175 - 178 |

| C2 | 38 - 41 |

| C3 | 50 - 53 |

| C4 | 28 - 31 |

| C5 | 23 - 26 |

| C6 | 30 - 33 |

| C7 | 39 - 42 |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for amino acid compounds. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS or TSP) if quantitative analysis is required.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

-

-

-

¹³C NMR Acquisition:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 10-100 µM) in a suitable solvent system for electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of formic acid to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

Acquisition Parameters (ESI+):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) to induce fragmentation for structural elucidation.

-

-

Data Analysis: Process the raw data to identify the monoisotopic mass of the precursor ion and analyze the fragmentation pattern to confirm the structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

This comprehensive guide provides essential spectroscopic information for this compound, facilitating its use in scientific research and development. While the NMR data presented is predictive, it offers a valuable reference for the characterization of this compound.

(S)-3,7-Diaminoheptanoic Acid Dihydrochloride: A Technical Whitepaper on its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-3,7-Diaminoheptanoic acid is a diamino acid characterized by a heptanoic acid backbone with amino groups at the 3rd and 7th positions.[1] Its classification as a β-amino acid stems from the amino group at the β-carbon relative to the carboxyl group. The dihydrochloride salt form enhances its stability and solubility for research applications.

The structural analogy to L-lysine is the cornerstone of its presumed biological activity. Lysine is a fundamental building block for protein synthesis and plays a critical role in various cellular processes. In many bacteria, the synthesis of lysine occurs via the diaminopimelate (DAP) pathway, which is not present in mammals, making it a prime target for antimicrobial drug development.

Hypothesized Mechanism of Action: Competitive Inhibition of Diaminopimelate Decarboxylase

The most probable mechanism of action for (S)-3,7-diaminoheptanoic acid is the competitive inhibition of diaminopimelate (DAP) decarboxylase (also known as meso-diaminopimelate decarboxylase). This enzyme catalyzes the final step in the lysine biosynthetic pathway: the decarboxylation of meso-diaminopimelate to produce L-lysine.

The Lysine Biosynthesis Pathway

The DAP pathway is a multi-step enzymatic process that converts aspartate into lysine. The final and committing step is the stereospecific decarboxylation of meso-diaminopimelate by DAP decarboxylase.

Competitive Inhibition Kinetics

As a competitive inhibitor, (S)-3,7-diaminoheptanoic acid would bind to the active site of DAP decarboxylase, competing with the natural substrate, meso-diaminopimelate. This binding is reversible and does not lead to a chemical reaction. The presence of the inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

Table 1: Hypothesized Kinetic Parameters of DAP Decarboxylase in the Presence of (S)-3,7-Diaminoheptanoic Acid

| Parameter | Description | Effect of Competitive Inhibitor |

| Vmax | Maximum rate of reaction | Unchanged |

| Km | Substrate concentration at half Vmax | Increases |

| Ki | Inhibition constant | N/A (Defines inhibitor potency) |

Note: Specific quantitative values for Ki are not currently available in the public domain.

Experimental Protocols for Investigating the Mechanism of Action

To validate the hypothesized mechanism of action and quantify the inhibitory potency of (S)-3,7-diaminoheptanoic acid dihydrochloride, the following experimental protocols would be employed.

DAP Decarboxylase Inhibition Assay

Objective: To determine the inhibitory effect of (S)-3,7-diaminoheptanoic acid on the activity of purified DAP decarboxylase and to calculate the IC50 and Ki values.

Methodology:

-

Enzyme Purification: Recombinant DAP decarboxylase from a target microorganism (e.g., E. coli) is expressed and purified using standard chromatographic techniques.

-

Enzyme Activity Assay: The activity of DAP decarboxylase is measured by monitoring the rate of L-lysine production or CO2 release. A common method involves a coupled enzymatic assay where the production of lysine is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

-

Inhibition Studies:

-

IC50 Determination: The enzyme is incubated with varying concentrations of this compound and a fixed concentration of meso-diaminopimelate. The reaction rate is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Ki Determination: To determine the inhibition constant (Ki) and the mode of inhibition, enzyme activity is measured at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then plotted using Lineweaver-Burk or Michaelis-Menten kinetics to determine the Ki.

-

References

(S)-3,7-Diaminoheptanoic Acid Derivatives: A Technical Guide to Exploring Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3,7-Diaminoheptanoic acid and its derivatives represent a largely unexplored chemical space with potential for the development of novel therapeutic agents. This technical guide provides a framework for initiating research into the biological activities of this compound class. While direct literature on the specific biological activities of (S)-3,7-diaminoheptanoic acid derivatives is sparse, their structural similarity to key biological molecules, such as ornithine and lysine, suggests potential as enzyme inhibitors. This document outlines hypothetical biological targets, provides detailed experimental protocols for relevant enzyme inhibition assays, and presents logical workflows for screening and characterization.

Introduction

(S)-3,7-Diaminoheptanoic acid is a seven-carbon beta-amino acid containing two amino groups. Its unique structure presents opportunities for the synthesis of a diverse library of derivatives with potential applications in drug discovery. The presence of two amine functionalities allows for a variety of chemical modifications to explore structure-activity relationships (SAR).

Currently, there is a notable lack of publicly available data on the specific biological activities of derivatives of (S)-3,7-diaminoheptanoic acid. This guide aims to bridge this knowledge gap by providing researchers with the foundational information and experimental methodologies required to systematically investigate this promising class of compounds.

Potential Biological Targets

Given the structural analogy of (S)-3,7-diaminoheptanoic acid to the amino acids ornithine and lysine, a primary area of investigation for its derivatives would be as inhibitors of enzymes involved in amino acid metabolism, particularly amino acid decarboxylases.

-

Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Elevated polyamine levels are associated with cancer, making ODC a validated target for anticancer drug development.

-

Lysine Decarboxylase (LDC): LDC catalyzes the conversion of lysine to cadaverine, a precursor for the synthesis of certain polyamines and other biological molecules. Inhibitors of LDC could have applications as antimicrobial agents or as modulators of specific metabolic pathways.

Experimental Protocols

The following are detailed protocols for assays relevant to the proposed biological targets for (S)-3,7-diaminoheptanoic acid derivatives.

Ornithine Decarboxylase (ODC) Inhibition Assay

This protocol is a widely used radiolabeling assay that measures the release of ¹⁴CO₂ from [¹⁴C]-ornithine.

Materials and Reagents:

-

Purified human ornithine decarboxylase (ODC) enzyme

-

L-[1-¹⁴C]ornithine

-

Pyridoxal 5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer

-

EDTA

-

Sulfuric acid (H₂SO₄)

-

Scintillation cocktail

-

Test compounds ((S)-3,7-diaminoheptanoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, EDTA, DTT, and PLP.

-

Add the purified ODC enzyme to the reaction mixture.

-

Add the test compound at various concentrations to the enzyme mixture and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-[1-¹⁴C]ornithine to the mixture.

-

Incubate the reaction at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid, such as sulfuric acid. This also facilitates the release of the ¹⁴CO₂.

-

Capture the evolved ¹⁴CO₂ using a suitable trapping agent (e.g., a filter paper soaked in a scintillation cocktail base).

-

Quantify the trapped ¹⁴CO₂ using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Lysine Decarboxylase (LDC) Inhibition Assay

A common method for assessing LDC activity is to measure the production of cadaverine from lysine. This can be achieved using a colorimetric assay with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

Materials and Reagents:

-

Purified bacterial or recombinant lysine decarboxylase (LDC)

-

L-lysine

-

Pyridoxal 5'-phosphate (PLP)

-

Sodium borate buffer

-

2,4,6-trinitrobenzenesulfonic acid (TNBS)

-

Sodium bicarbonate

-

Hydrochloric acid (HCl)

-

Test compounds ((S)-3,7-diaminoheptanoic acid derivatives) dissolved in a suitable solvent

Procedure:

-

Prepare a reaction buffer containing sodium borate and PLP.

-

Add the LDC enzyme to the buffer.

-

Add the test compound at various concentrations and pre-incubate with the enzyme.

-

Initiate the reaction by adding L-lysine.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a set time.

-

Stop the reaction by adding HCl.

-

To quantify the cadaverine produced, add sodium bicarbonate to raise the pH, followed by the addition of TNBS. TNBS reacts with the primary amines of cadaverine to produce a colored product.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

-

Create a standard curve using known concentrations of cadaverine to determine the amount of product formed in the enzymatic reaction.

-

Calculate the percent inhibition and IC50 values for the test compounds.

Quantitative Data Summary

As there is no publicly available quantitative data for the biological activity of (S)-3,7-diaminoheptanoic acid derivatives, the following table is a template for researchers to populate as they generate data from the aforementioned assays.

| Derivative | Target Enzyme | Assay Type | IC50 (µM) | EC50 (µM) | Ki (µM) | MIC (µg/mL) | Notes |

| Example 1 | ODC | ¹⁴CO₂ Release | |||||

| Example 2 | LDC | TNBS Colorimetric | |||||

| Example 3 | S. aureus | Broth Microdilution | |||||

| Example 4 | E. coli | Broth Microdilution |

Visualized Workflows and Pathways

To guide the research process, the following diagrams, created using Graphviz (DOT language), illustrate a logical experimental workflow and a relevant biological pathway.

Caption: A logical workflow for the synthesis, screening, and characterization of (S)-3,7-diaminoheptanoic acid derivatives.

Caption: The polyamine biosynthesis pathway, highlighting the role of ornithine decarboxylase (ODC) as a potential target.

Conclusion

The field of (S)-3,7-diaminoheptanoic acid derivatives is ripe for exploration. By leveraging the structural similarities to known enzyme substrates and employing the detailed experimental protocols provided in this guide, researchers can systematically investigate the biological activities of this novel class of compounds. The potential to discover new enzyme inhibitors with applications in oncology and infectious diseases makes this an exciting and promising area of research for drug development professionals.

A Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride as a Lysine Mimic: A Case Study in Histone Methyltransferase Inhibition

Executive Summary: While specific data regarding (S)-3,7-diaminoheptanoic acid dihydrochloride as a lysine mimic is not extensively available in the public domain, this technical guide provides an in-depth exploration of the core principles of utilizing lysine mimics in drug discovery. We focus on the well-documented case of modifying the histone methyltransferase (HMT) inhibitor BIX-01294 to incorporate a lysine-mimicking moiety, resulting in the analog E72. This guide will detail the design, synthesis, and evaluation of such compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Role of Lysine Mimics in Targeting Histone Methyltransferases

Histone methyltransferases (HMTs) are a class of enzymes that play a crucial role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine and arginine residues of histone proteins.[1] The methylation status of histones is critical in modulating chromatin structure and gene expression, and its dysregulation has been implicated in various diseases, including cancer.[1] Consequently, HMTs have emerged as promising therapeutic targets.

A key strategy in designing potent and selective HMT inhibitors is the concept of "lysine mimics." These are chemical moieties designed to occupy the lysine-binding channel of the enzyme's active site, thereby competing with the natural histone substrate. By incorporating a lysine mimic into a known inhibitor scaffold, it is possible to enhance binding affinity, improve selectivity, and modulate the compound's pharmacological properties. This guide will use the development of the G9a/GLP inhibitor E72 from BIX-01294 as a practical example of this strategy.

Design and Synthesis of a Lysine Mimic-Containing Inhibitor: The BIX-01294 to E72 Case Study

The development of E72 was guided by the structural understanding of how BIX-01294 binds to the G9a-like protein (GLP). The goal was to introduce a lysine-mimicking side chain that would extend into the substrate lysine-binding channel, thereby enhancing the inhibitor's potency and cellular activity.

A representative synthetic scheme for generating analogs of BIX-01294 with a lysine mimic at the C7 position of the quinazoline ring is outlined below. This multi-step synthesis involves the construction of the core quinazoline scaffold followed by the introduction of the lysine-mimicking side chain and other functional groups.

Quantitative Data Presentation

The incorporation of a lysine mimic in E72 resulted in a potent inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP). The binding affinities (Kd) of E72 for these enzymes are summarized in the table below, alongside the IC50 values for the parent compound, BIX-01294.

| Compound | Target | Parameter | Value |

| E72 | G9a | Kd | 136 nM[2] |

| GLP | Kd | 164 nM[2] | |

| BIX-01294 | G9a | IC50 | 1.7 - 2.7 µM[3][4] |

| GLP | IC50 | 0.7 - 0.9 µM[3] |

Experimental Protocols

The evaluation of HMT inhibitors like E72 involves both biochemical and cellular assays to determine their potency and mechanism of action.

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

-

Recombinant G9a or GLP enzyme

-

Histone H3 peptide (1-25) substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer: 25 mM Potassium Phosphate pH 8.0, 1 mM EDTA, 2 mM MgCl₂, 0.01% Triton X-100

-

Inhibitor compounds (e.g., E72) dissolved in DMSO

-

P81 phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone H3 peptide substrate, and the HMT enzyme.

-

Add the inhibitor compound at various concentrations (or DMSO for control).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at room temperature for a defined period (e.g., 20 minutes).[3][5]

-

Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.[4]

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

This assay quantifies the levels of histone H3 lysine 9 dimethylation (H3K9me2) within cells following inhibitor treatment.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

Inhibitor compound (e.g., E72)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibody against H3K9me2

-

Primary antibody against total Histone H3 (for normalization)

-

Fluorescently labeled secondary antibodies

-

Nuclear stain (e.g., DAPI)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 48 hours).

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific binding sites with the blocking buffer.

-

Incubate the cells with the primary antibodies for H3K9me2 and total H3.

-

Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.

-

Stain the nuclei with a nuclear stain.

-

Acquire fluorescence signals for H3K9me2, total H3, and the nuclear stain using a microplate reader.

-

Normalize the H3K9me2 signal to the total H3 signal and the cell number (from the nuclear stain).

-

Determine the concentration-dependent reduction in H3K9me2 levels.

Visualizations of Pathways and Workflows

Conclusion

The strategic incorporation of a lysine mimic into the BIX-01294 scaffold to generate E72 exemplifies a powerful approach in modern drug discovery. This modification led to a potent inhibitor of G9a and GLP with improved cellular characteristics. While direct experimental data on this compound as a lysine mimic remains to be published, the principles and methodologies detailed in this guide provide a robust framework for the design and evaluation of novel HMT inhibitors. The continued exploration of diverse lysine-mimicking moieties holds significant promise for the development of next-generation epigenetic therapeutics.

References

- 1. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G9a inhibitor E72 | G9a/GLP inhibitor Probechem Biochemicals [probechem.com]

- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of diaminoheptanoic acids

An In-Depth Technical Guide to the Discovery and History of Diaminoheptanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoheptanoic acids and their derivatives represent a class of non-proteinogenic amino acids with significant biological and synthetic interest. While the discovery and history of specific isomers like 2,7- and 3,7-diaminoheptanoic acid are primarily rooted in synthetic chemistry, the field has been profoundly shaped by the discovery of a closely related molecule: 2,6-diaminopimelic acid (DAP), a diaminoheptanedioic acid. This guide provides a comprehensive overview of the history, biological significance, synthesis, and analysis of these compounds, with a primary focus on the foundational role of DAP in microbiology and biochemistry, which paved the way for interest in related structures.

Discovery and History

The history of this molecular class is anchored by the discovery of α,ε-diaminopimelic acid (DAP), a key component of bacterial cell walls.

The Landmark Isolation of Diaminopimelic Acid (DAP)

In 1951, E. Work published the seminal paper detailing the isolation of a novel amino acid from the bacterium Corynebacterium diphtheriae, the causative agent of diphtheria.[1][2] This compound was identified as α,ε-diaminopimelic acid. This discovery was pivotal, as DAP was subsequently found to be an essential building block of the peptidoglycan layer in the cell walls of most Gram-negative and some Gram-positive bacteria.[3] Its presence became a key chemotaxonomic marker to differentiate bacterial species.

Emergence of Other Diaminoheptanoic Acids

Unlike the well-documented discovery of DAP as a natural product, isomers such as 2,7-diaminoheptanoic acid and 3,7-diaminoheptanoic acid do not have a similar landmark discovery history.[1][2][4][5] They are not known to be common natural products and have emerged in the scientific literature primarily as targets of chemical synthesis. Their study is often related to their roles as structural analogs, building blocks for peptide mimics, or as derivatives in medicinal chemistry. For instance, (S)-2,7-Diaminoheptanoic acid is also known as Homolysine.[4]

Key Diaminoheptanoic Acid Variants and Their Significance

The positioning of the two amino groups along the seven-carbon chain defines the properties and biological relevance of each isomer. The most significant distinction is between the dicarboxylic diaminopimelic acid (DAP) and the monocarboxylic diaminoheptanoic acids.

| Table 1: Properties of Key Diaminoheptanoic Acid Variants | ||||

| Compound Name | Structure | Isomer Type | Molecular Formula | Molecular Weight ( g/mol ) |

| meso-2,6-Diaminopimelic acid (meso-DAP) | HOOC-CH(NH₂)-(CH₂)₃-CH(NH₂)-COOH | Diaminoheptanedioic Acid | C₇H₁₄N₂O₄ | 190.20 |

| (S)-2,7-Diaminoheptanoic acid | H₂N-(CH₂)₅-CH(NH₂)-COOH | α,ω-Diaminoheptanoic Acid | C₇H₁₆N₂O₂ | 160.21 |

| (3S)-3,7-Diaminoheptanoic acid | H₂N-(CH₂)₄-CH(NH₂)-CH₂-COOH | β,ω-Diaminoheptanoic Acid | C₇H₁₆N₂O₂ | 160.21 |

Biological Role of meso-Diaminopimelic Acid (meso-DAP)

-

Peptidoglycan Cross-linking: The primary role of meso-DAP is structural. In many bacteria, it serves as the direct cross-linking amino acid in the peptidoglycan cell wall, forming a peptide bridge between adjacent glycan strands. This cross-linking provides the cell wall with its rigidity and resistance to osmotic pressure.[3][6]

-

Lysine Biosynthesis: In bacteria and plants, meso-DAP is the immediate precursor to L-lysine. The enzyme diaminopimelate decarboxylase catalyzes the removal of the carboxyl group at the ε-carbon of meso-DAP to yield L-lysine.[6] This metabolic link makes the DAP pathway a critical route for synthesizing an essential proteinogenic amino acid.

Biosynthesis Pathway of Diaminopimelic Acid

The DAP pathway is the primary route for lysine synthesis in bacteria and plants. It begins with aspartate and involves a series of enzymatic conversions. There are several variations of the pathway; the most common "succinylase pathway" is depicted below.

Caption: The Diaminopimelate (DAP) pathway for L-lysine biosynthesis.

Experimental Protocols

Synthesis Protocol: Stereoselective Synthesis of meso-DAP

The following protocol is adapted from a modern stereoselective synthesis approach, demonstrating the complexity involved in controlling the stereochemistry of these molecules.[3]

Objective: To synthesize meso-2,6-diaminopimelic acid dihydrochloride.

Key Steps:

-

Arene Oxidation: To a stirred solution of sodium periodate (9.00 mmol) in water (15 mL), add dichloroethane (10 mL), acetonitrile (10 mL), and the starting material, tert-butyl (2S,6R)-6-acetamido-2-(tert-butoxycarbonylamino)-6-phenylhexanoate (0.600 mmol).

-

Catalysis: Add ruthenium(III) chloride hydrate (0.120 mmol). Vigorously stir the reaction mixture at room temperature for 22 hours.

-

Re-catalysis: Add a second portion of ruthenium(III) chloride hydrate (0.120 mmol) and continue vigorous stirring for another 19 hours to ensure complete conversion.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the protected dicarboxylic acid intermediate.

-

Deprotection: Suspend the intermediate in 6 M aqueous hydrochloric acid (2.5 mL) and stir under reflux for 4 hours.

-

Isolation and Crystallization: Cool the reaction mixture to room temperature and concentrate it in vacuo. Dissolve the resulting residue in a minimum amount of hot methanol or ethanol.

-

Precipitation: Add diethyl ether dropwise to the warm solution to induce the precipitation of a white solid.

-

Final Product: Cool the suspension, collect the precipitate by filtration, wash with diethyl ether, and dry under high vacuum to yield meso-2,6-diaminopimelic acid dihydrochloride.

| Table 2: Representative Synthesis Data for meso-DAP | |

| Parameter | Value |

| Starting Material | tert-butyl (2S,6R)-6-acetamido-2-(tert-butoxycarbonylamino)-6-phenylhexanoate |

| Key Reagents | Sodium periodate, Ruthenium(III) chloride hydrate, 6 M HCl |

| Overall Yield | ~51% over multiple steps |

| Final Product Form | Dihydrochloride salt |

| Melting Point | >250 °C (decomposition) |

Analytical Protocol: HPLC Analysis with Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of amino acids. Due to their lack of a strong chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) is required for sensitive fluorescence detection.

Objective: To separate and quantify diaminoheptanoic acid isomers in a sample.

Methodology:

-

Sample Preparation:

-

Prepare standards of the target diaminoheptanoic acid isomers.

-

For biological samples (e.g., bacterial hydrolysates), perform protein precipitation with a suitable agent like sulfosalicylic acid, followed by centrifugation.

-

Dilute the supernatant (or standards) with a loading buffer.

-

-

Derivatization Reagent Preparation:

-

OPA Reagent: Dissolve 10 mg of OPA in 0.2 mL of methanol. Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5) and 10 µL of a thiol (e.g., 3-mercaptopropionic acid). Dilute to a final working concentration. Prepare fresh daily.[5]

-

FMOC Reagent: Prepare a stock solution of FMOC in acetonitrile.

-

-

Automated Derivatization (Typical Autosampler Program):

-

Aspirate 50 µL of the derivatization reagent (OPA/thiol).

-

Aspirate 50 µL of the sample or standard.

-

Mix the reagent and sample in the autosampler needle or a reaction vial.

-

Incubate for a precise time (e.g., 1-2 minutes) to allow OPA to react with primary amines.

-

Inject the FMOC reagent to derivatize any secondary amines (if present).

-

Inject the final derivatized sample onto the HPLC column.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 30 mmol/L potassium dihydrogen phosphate, pH 7.0).[5]

-

Mobile Phase B: Organic solvent (e.g., a mixture of acetonitrile and water).

-

Gradient Elution: Start with a low percentage of Mobile Phase B, and gradually increase the concentration to elute the derivatized amino acids based on their hydrophobicity.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector set to appropriate excitation/emission wavelengths for OPA (e.g., Ex: 340 nm, Em: 450 nm) and FMOC derivatives.

-

Visualizations

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. (S)-2,7-Diaminoheptanoic acid | C7H16N2O2 | CID 11051955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Diaminopimelic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Chiral Separation of 3,7-Diaminoheptanoic Acid Isomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chiral Separation of Amino Acids

Chirality plays a pivotal role in the pharmaceutical industry, where the enantiomers of a drug can exhibit markedly different physiological effects.[1] Consequently, regulatory agencies often mandate the separation and characterization of individual stereoisomers. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[1][2]

The separation of amino acid enantiomers, such as the isomers of 3,7-diaminoheptanoic acid, can be particularly challenging due to their zwitterionic nature and poor solubility in common non-polar organic solvents used in normal-phase chromatography.[3] Two primary strategies are employed for the chiral resolution of amino acids by HPLC:

-

Direct Separation: This approach utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times.

-

Indirect Separation: This method involves pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase.

Direct Chiral Separation Strategy

Direct enantioseparation on a CSP is often preferred due to its simplicity, as it avoids the extra step of derivatization.[3][4] Several types of CSPs have proven effective for the separation of underivatized amino acids.

Recommended Chiral Stationary Phases for Amino Acids

Based on the successful separation of other amino acids, the following CSPs are recommended as starting points for the method development of 3,7-diaminoheptanoic acid isomers:

-

Ligand Exchange CSPs: These phases, such as Chirex 3126, consist of a chiral ligand (e.g., D-penicillamine) complexed with a metal ion (usually copper) on a solid support.[4] The separation mechanism relies on the formation of transient, diastereomeric metal complexes with the amino acid enantiomers.[4] The enantiomer that forms the more stable complex is retained longer.[4] Separations are typically performed in the reversed-phase mode.[4]

-

Macrocyclic Glycopeptide CSPs: Chirobiotic T (teicoplanin-based) and other related phases are particularly effective for resolving underivatized amino acids.[3][5] These CSPs are compatible with a wide range of mobile phases, including polar organic and aqueous systems, making them suitable for polar and ionic compounds.[3] The separation mechanism is complex, involving multiple interactions such as hydrogen bonding, ionic interactions, and inclusion complexation. It has been observed that the D-enantiomer is often more strongly retained on these phases.[3]

-

Zwitterionic CSPs: Cinchona alkaloid-derived zwitterionic CSPs, like CHIRALPAK® ZWIX(+), are designed for the enantioselective separation of ampholytic molecules such as amino acids.[6] These phases contain both acidic and basic sites, allowing for ion-exchange interactions with the amino and carboxylic acid groups of the analyte.[6]

Hypothetical Starting Experimental Protocol for Direct Separation

This protocol provides a general starting point for method development. Optimization of the mobile phase composition, flow rate, and temperature will be necessary to achieve the desired resolution.

Table 1: Proposed Initial HPLC Conditions for Direct Chiral Separation

| Parameter | Ligand Exchange CSP (e.g., Chirex 3126) | Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T) |

| Column | 150 x 4.6 mm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | 1 mM Copper (II) Sulfate in Water | 0.1% Acetic Acid in Methanol/Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV at 254 nm (or Evaporative Light Scattering Detector - ELSD) | UV at 210 nm (or ELSD/MS) |

| Injection Volume | 10 µL | 10 µL |

| Sample Prep | Dissolve in mobile phase | Dissolve in mobile phase |

Indirect Chiral Separation Strategy

When direct methods fail to provide adequate resolution, or for specific applications requiring high sensitivity, an indirect approach using pre-column derivatization can be employed.[7] This method converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).

Chiral Derivatizing Agents for Amino Acids

A suitable chiral derivatizing agent should react rapidly and completely with the amino groups of 3,7-diaminoheptanoic acid under mild conditions. Some commonly used reagents for amino acids include:

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDNP-L-Ala-NH2) and its Analogs: These reagents react with primary and secondary amines to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC.[8] Analogs with different amino acids can offer alternative selectivities.[8][9] The derivatives have a strong UV chromophore, enhancing detection sensitivity.[9]

-

o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. This method offers high sensitivity due to fluorescence detection.

-

4-Chloro-7-nitrobenzofurazan (NBD-Chloride): This reagent is used for the pre-column derivatization of non-chromophoric primary and secondary amines, forming derivatives that can be detected by UV or fluorescence.[10]

Hypothetical Experimental Protocol for Indirect Separation

Derivatization Step:

-

Dissolve a known amount of the 3,7-diaminoheptanoic acid isomer mixture in a suitable buffer (e.g., 0.1 M sodium borate, pH 9.0).

-

Add a molar excess of the chiral derivatizing agent solution (e.g., Marfey's reagent in acetone).

-

Incubate the mixture at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 1 hour).

-

Quench the reaction by adding a small amount of acid (e.g., 1 M HCl).

-

Filter the sample before injection into the HPLC system.

Table 2: Proposed Initial HPLC Conditions for Indirect Chiral Separation (after Derivatization)

| Parameter | Condition |

| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Start with a low percentage of B, and increase linearly over 30-40 minutes. |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 340 nm (for Marfey's reagent derivatives) |

| Injection Volume | 20 µL |

Method Development and Optimization Workflow

The development of a successful chiral separation method is often an iterative process. The following workflow provides a logical approach to achieving the desired separation.

Caption: Workflow for Chiral HPLC Method Development.

Data Presentation and Interpretation

During method development, it is crucial to systematically record and evaluate the chromatographic data. The following table provides a template for summarizing the results from different experimental conditions.

Table 3: Template for Summarizing Chiral Separation Data

| Condition ID | CSP / Column | Mobile Phase | Temp (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) | Separation Factor (α) |

| Exp-01 | |||||||

| Exp-02 | |||||||

| Exp-03 |

-

Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

-

Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for any separation.

Conclusion

The chiral separation of 3,7-diaminoheptanoic acid isomers by HPLC is an achievable, albeit potentially challenging, analytical task. A systematic approach to method development, starting with the selection of an appropriate strategy (direct or indirect) and a suitable chiral stationary phase or derivatizing agent, is key to success. The hypothetical protocols and workflow presented in this guide provide a solid foundation for researchers to initiate their method development and optimization efforts. Careful documentation and evaluation of the chromatographic data will facilitate the establishment of a robust and reliable method for the stereoselective analysis of this important non-proteinogenic amino acid.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chiraltech.com [chiraltech.com]

- 7. actascientific.com [actascientific.com]

- 8. researchgate.net [researchgate.net]

- 9. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

Navigating the Safety Profile of (S)-3,7-Diaminoheptanoic Acid Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for (S)-3,7-Diaminoheptanoic acid dihydrochloride. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes information from the safety data sheets of structurally related compounds and publicly available chemical data. All information presented herein should be used as a guide and supplemented with institution-specific safety protocols.

Chemical and Physical Properties

| Property | Value | Source/Compound |

| Molecular Formula | C₇H₁₆N₂O₂·2HCl | This compound |

| Molecular Weight | 233.14 g/mol | Computed |

| Appearance | White to off-white solid (expected) | Inferred from related compounds |

| Melting Point | 192-195 °C | 7-Aminoheptanoic acid[1] |

| Solubility | Expected to be soluble in water | General property of hydrochloride salts[2] |

| XLogP3 | -3.3 | (3S)-3,7-diaminoheptanoic acid[3] |

Hazard Identification and Precautionary Measures

While a specific hazard classification for this compound is not established, data from related aminoheptanoic acid derivatives suggest that it should be handled with care. The following is a summary of potential hazards and recommended precautionary statements.

| Hazard Category | GHS Classification (Inferred) | Precautionary Statements (Inferred) |

| Acute Toxicity | Not Classified | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Corrosion/Irritation | Not Classified | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious Eye Damage/Irritation | Not Classified | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Carcinogenicity | No component of related products is listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. | P202: Do not handle until all safety precautions have been read and understood. |

Experimental Protocols: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The following protocols are based on best practices for handling solid chemical compounds in a research setting.

Personal Protective Equipment (PPE) Workflow

General Handling and Storage Protocol

-

Engineering Controls : Handle the compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

-

Avoid Dust Formation : Take care to avoid the formation of dust and aerosols during handling.

-

Hygienic Practices : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Accidental Release and Disposal Procedures

Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response Workflow

References

Commercial Sourcing and Technical Guide for (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,7-Diaminoheptanoic acid dihydrochloride is a non-proteinogenic β-amino acid derivative. Non-proteinogenic amino acids, particularly those with additional functional groups such as a second amine, are of significant interest in drug discovery and development. Their incorporation into peptides can enhance proteolytic stability, modulate biological activity, and introduce novel structural motifs.[1][2] This technical guide provides an overview of the commercial availability of this compound, along with a hypothetical experimental workflow for its investigation and a potential signaling pathway it might influence, based on the known roles of similar molecules.

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key information from several vendors. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| BLD Pharm | 192003-02-4 | C₇H₁₈Cl₂N₂O₂ | 233.14 | Inquire | Inquire | Inquire[3] |

| ChemShuttle | 290835-83-5 | C₇H₁₈Cl₂N₂O₂ | 233.14 | ≥95% | 1g, 5g, 10g, 25g | 1g: $350, 5g: $850 (Inquire for larger quantities) |

| P&S Chemicals | 290835-83-5 | Not Specified | Not Specified | Inquire | Inquire | Inquire[4] |

| Suzhou Health Chemicals Co., Ltd. | 290835-83-5 | C₇H₁₈Cl₂N₂O₂ | 233.14 | ≥98.5% | Inquire | Inquire[5] |

| Amadis Chemical | 192003-02-4 | C₇H₁₈Cl₂N₂O₂ | 233.14 | 97% | Inquire (starting from 10mg) | Inquire[6] |

Physicochemical Properties

Based on available data, this compound is typically a white to off-white powder.

Hypothetical Experimental Workflow: Screening for Bioactivity

Given the structural features of a β-diamino acid, a logical starting point for research would be to investigate its potential as a building block in peptide synthesis to create novel bioactive peptides. The following is a hypothetical experimental workflow for screening a small peptide library incorporating (S)-3,7-Diaminoheptanoic acid for antimicrobial activity.

Caption: Hypothetical workflow for synthesis and screening of peptides containing (S)-3,7-Diaminoheptanoic acid.

Detailed Methodologies for Key Experiments:

1. Solid-Phase Peptide Synthesis (SPPS):

-